1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one

Description

Properties

IUPAC Name |

1-(2,4-dihydroxy-3-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-8(11)7-4-5-9(12)6(2)10(7)13/h4-5,12-13H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJSCDVYCXQGAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=C(C=C1)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343781 |

Source

|

| Record name | 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63876-46-0 |

Source

|

| Record name | 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 1-(2,4-dihydroxy-3-methylphenyl)propan-1-one, a valuable propiophenone derivative. The synthesis is centered around the esteemed Fries rearrangement, a powerful method for the ortho- and para-acylation of phenols. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical parameters that govern the reaction's success. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthesis, ensuring a reproducible and self-validating methodology.

Introduction: The Significance of Hydroxyaryl Ketones

Hydroxyaryl ketones are a pivotal class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Their inherent phenolic and ketonic functionalities provide versatile handles for further molecular elaboration. The target molecule of this guide, this compound, also known as 2',4'-dihydroxy-3'-methylpropiophenone, is a member of this important class.[3] Its structure, featuring a dihydroxyphenyl moiety, suggests potential applications stemming from antioxidant properties and as a building block for more complex pharmacologically active molecules.[4]

The synthesis of such molecules requires a strategic approach to achieve the desired regioselectivity on the electron-rich aromatic ring. Direct Friedel-Crafts acylation of phenols can be problematic, often leading to a mixture of products and potential O-acylation.[1] The Fries rearrangement, however, offers an elegant solution by converting a phenolic ester to a hydroxyaryl ketone, providing a more controlled and often higher-yielding pathway.[1][5]

The Synthetic Pathway: A Two-Step Approach via Fries Rearrangement

The synthesis of this compound is efficiently achieved through a two-step process, commencing with the esterification of 2-methylresorcinol followed by a Lewis acid-catalyzed Fries rearrangement.

Caption: Generalized mechanism of the Fries rearrangement.

Detailed Experimental Protocol

This protocol is a self-validating system, providing detailed steps from starting materials to the purified and characterized final product.

Materials and Equipment

| Reagent/Equipment | Specifications |

| 2-Methylresorcinol | >98% purity |

| Propionyl chloride | >98% purity, freshly distilled recommended |

| Aluminum chloride (AlCl₃) | Anhydrous, >99% purity |

| Pyridine | Anhydrous |

| Dichloromethane (DCM) | Anhydrous |

| Hydrochloric acid (HCl) | Concentrated and dilute solutions |

| Sodium bicarbonate | Saturated aqueous solution |

| Anhydrous sodium sulfate | Granular |

| Solvents for purification | Ethanol, Hexane, Ethyl acetate |

| Glassware | Round-bottom flasks, condenser, dropping funnel, separatory funnel |

| Magnetic stirrer with hotplate | |

| Rotary evaporator | |

| Filtration apparatus | Buchner funnel, filter paper |

Step-by-Step Methodology

Step 1: Synthesis of 2-Methylresorcinol Dipropionate

-

In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methylresorcinol (10.0 g, 80.5 mmol) in anhydrous dichloromethane (100 mL) and anhydrous pyridine (15.9 mL, 197 mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Add propionyl chloride (17.5 mL, 201 mmol) dropwise to the stirred solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding 50 mL of cold water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-methylresorcinol dipropionate as an oil or low-melting solid. The crude product can often be used in the next step without further purification.

Step 2: Fries Rearrangement to this compound

-

In a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, place anhydrous aluminum chloride (26.8 g, 201 mmol).

-

Carefully add the crude 2-methylresorcinol dipropionate (assuming 80.5 mmol) to the flask.

-

Heat the reaction mixture to 135-140 °C in an oil bath and maintain this temperature for 3 hours. [6]The mixture will become a thick, dark mass.

-

After 3 hours, allow the reaction mixture to cool to room temperature.

-

Carefully quench the reaction by slowly adding crushed ice to the flask, followed by the dropwise addition of concentrated hydrochloric acid until the aluminum complex is fully decomposed. This should be done in a well-ventilated fume hood as HCl gas will evolve.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

Purification and Characterization

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. [4]Alternatively, column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed for higher purity.

-

Characterization: The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in a specific range (literature value may be available) |

| ¹H NMR | Characteristic peaks for aromatic protons, methyl group, ethyl group, and hydroxyl protons. |

| ¹³C NMR | Characteristic peaks for carbonyl carbon, aromatic carbons, and aliphatic carbons. |

| IR Spectroscopy | Characteristic absorptions for O-H (hydroxyl), C=O (ketone), and C=C (aromatic) bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Note: Specific spectral data should be acquired and compared with literature values for confirmation. [3]

Safety Considerations

-

Propionyl chloride is corrosive and lachrymatory. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture. It should be handled in a dry environment. The quenching process is exothermic and should be performed with caution.

-

Pyridine is a flammable and toxic liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This technical guide has outlined a detailed and reliable synthetic pathway for this compound utilizing the Fries rearrangement. By understanding the underlying reaction mechanism and the rationale behind the experimental choices, researchers can confidently reproduce this synthesis. The provided protocol, including purification and characterization guidelines, establishes a self-validating system for obtaining this valuable hydroxyaryl ketone intermediate. This methodology serves as a strong foundation for further research and development in the fields of medicinal chemistry and materials science.

References

- Application Notes: Fries Rearrangement for the Synthesis of Dihydroxyphenyl Ketones in Drug Development. Benchchem. [URL: https://www.benchchem.com/application-notes/fries-rearrangement-synthesis-dihydroxyphenyl-ketones-drug-development]

- Fries rearrangement. In: Wikipedia. [URL: https://en.wikipedia.org/wiki/Fries_rearrangement]

- Fries Rearrangement. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-explorer/fries-rearrangement]

- Fries Rearrangement. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/fries-rearrangement.shtm]

- What is the Fries Rearrangement Reaction? BYJU'S. [URL: https://byjus.com/chemistry/fries-rearrangement/]

- Application Notes and Protocols for Monitoring the Fries Rearrangement Reaction. Benchchem. [URL: https://www.benchchem.com/application-notes/monitoring-fries-rearrangement-reaction]

- Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Aakash Institute. [URL: https://www.aakash.ac.in/chemistry/fries-rearrangement-reaction]

- Fries rearrangement. L.S.College, Muzaffarpur. [URL: https://www.lscollege.ac.in/sites/default/files/e-content/Fries%20rearrangement.pdf]

- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/592157]

- Fries Rearrangement Mechanism | Organic Chemistry. YouTube. [URL: https://www.youtube.

- Copies of 1H, 13C, 19F NMR spectra. [URL: https://www.tesisenred.net/bitstream/handle/10803/400292/TBPB12de12.pdf]

- fries-, photo-fries, and anionic ortho-fries rearrangement. Sciencemadness.org. [URL: http://www.sciencemadness.org/talk/files.php?pid=377545&aid=34383]

- Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. [URL: https://www.imedpub.com/articles/synthesis-of-hydroxy-aryl-ketones-via-a-novel-low-temperature-variant-of-the-fries-rearrangement.pdf]

- One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. [URL: https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0036-1588939-s1.pdf]

- Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. [URL: https://www.sciencedirect.com/science/article/pii/S0926860X1530277X]

- Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. [URL: https://www.wns.pwr.edu.pl/attachments/article/300/Wiadomo%C5%9Bci%20Nauk%20Przyrodniczych%2046%20(2023)%2046-52.pdf]

- Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0543]

- Purification: How To. University of Rochester Department of Chemistry. [URL: https://www.sas.rochester.edu/chm/resource/how-to/xtl/tips.php]

- The Fries Reaction. Organic Reactions. [URL: https://organicreactions.org/index.php/The_Fries_Reaction]

- 2',4'-DIHYDROXY-3'-METHYLPROPIOPHENONE. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8239046.htm]

- The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01323a022]

- Fries rearrangement. L.S.College, Muzaffarpur. [URL: https://www.lscollege.ac.in/sites/default/files/e-content/Fries%20rearrangement%20by%20Dr%20Vandana.pdf]

- Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [URL: https://www.cpp.edu/~psbeauchamp/pdf/315L_exp_3_recrys_f13.pdf]

- How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [URL: https://www.researchgate.

- Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. JOCPR. [URL: https://www.jocpr.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [URL: https://www.mdpi.com/1422-8599/20/1/1/pdf]

- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8574483/]

- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [URL: https://physics.emu.edu.tr/sites/physics.emu.edu.tr/files/documents/internship_reports/2023/Muhammad-Umar-Lyall-Final-Report.pdf]

- Preparation of hydroxyacetophenones via the Fries rearrangement. ResearchGate. [URL: https://www.researchgate.net/figure/Preparation-of-hydroxyacetophenones-via-the-Fries-rearrangement-A-General-scheme-of_fig1_337581566]

- 2',4'-DIHYDROXY-3'-METHYLPROPIOPHENONE. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000024]

- SYNTHESIS OF 2' 4'-DIHYDROXY-6' -METHOXY-3, 4-METHYLENEDIOXYDIHYDRO CHALCONE AND 2 ', 4 ', 6 '-TRIHYDROXY-4-METHOXYDIHYDROCHALCONE. Biological Sciences - PJSIR. [URL: https://v2.pjsir.org/index.php/biological-sciences/article/view/1587]

- Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/12744656/]

Sources

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 2. Fries Rearrangement [sigmaaldrich.com]

- 3. This compound | C10H12O3 | CID 592157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Fries Rearrangement Reaction: Mechanism, Steps & Examples [vedantu.com]

- 6. 2',4'-DIHYDROXY-3'-METHYLPROPIOPHENONE | 63876-46-0 [chemicalbook.com]

physicochemical properties of 2',4'-Dihydroxy-3'-methylpropiophenone

An In-depth Technical Guide to the Physicochemical Properties of 2',4'-Dihydroxy-3'-methylpropiophenone

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 63876-46-0), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes fundamental data with practical, field-proven insights into its characterization and handling. We delve into the core properties, spectral analysis, experimental determination methodologies, chemical synthesis, and reactivity. The protocols described herein are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure technical accuracy and reproducibility.

Introduction and Strategic Importance

2',4'-Dihydroxy-3'-methylpropiophenone is an aromatic ketone that serves as a versatile building block in organic synthesis. Its structure, featuring a propiophenone backbone with hydroxyl and methyl substitutions on the phenyl ring, imparts a unique combination of reactivity and functionality. This makes it a valuable precursor in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals[1]. The hydroxyl groups enhance its reactivity for derivatization, while the overall structure can be foundational for creating compounds with specific biological activities or material properties[1][2]. Understanding its fundamental physicochemical properties is therefore a critical first step for any research or development application, enabling rational process design, formulation development, and quality control.

Core Physicochemical Data

The foundational properties of a compound dictate its behavior in both chemical and biological systems. The data for 2',4'-Dihydroxy-3'-methylpropiophenone, consolidated from various chemical data sources, are summarized below. It is important to note that some values, such as boiling point and density, are estimates and should be confirmed experimentally for high-precision applications[3][4].

| Property | Value | Source |

| CAS Number | 63876-46-0 | [3][4][5] |

| Molecular Formula | C₁₀H₁₂O₃ | [3][4][5] |

| Molecular Weight | 180.20 g/mol | [3][4][5] |

| Appearance | Yellow to brown crystalline powder | [3][4] |

| Melting Point | 124-130 °C | [3][4] |

| Boiling Point | 273.02°C (rough estimate) | [3][4] |

| Density | 1.1272 g/cm³ (rough estimate) | [3][4] |

| pKa | 8.35 ± 0.45 (Predicted) | [3][4] |

| Solubility | Sparingly soluble in water | [6] |

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of 2',4'-Dihydroxy-3'-methylpropiophenone is paramount. A multi-technique spectroscopic approach is standard practice. While specific spectra for this compound are not publicly available, this section outlines the authoritative protocols for acquiring and interpreting the necessary data.

General Workflow for Structural Characterization

The logical flow for confirming the molecular structure involves a combination of mass spectrometry (to determine mass) and spectroscopy (to map the chemical environment of atoms and functional groups).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof and application of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof as bactericides - Google Patents [patents.google.com]

- 3. 63876-46-0 CAS MSDS (2',4'-DIHYDROXY-3'-METHYLPROPIOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2',4'-DIHYDROXY-3'-METHYLPROPIOPHENONE CAS#: 63876-46-0 [amp.chemicalbook.com]

- 5. 2',4'-DIHYDROXY-3'-METHYLPROPIOPHENONE | 63876-46-0 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one (CAS: 63876-46-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one, a substituted propiophenone with potential applications in synthetic chemistry and drug discovery. Drawing from available data and established chemical principles, this document details the compound's properties, a proposed synthetic route, spectral characterization, and a prospective analysis of its biological significance.

Core Compound Identification and Properties

This compound, also known as 2',4'-Dihydroxy-3'-methylpropiophenone, is a poly-substituted aromatic ketone.[1] Its core structure consists of a propiophenone scaffold with hydroxyl and methyl substituents on the phenyl ring, which are known to influence its chemical reactivity and biological activity.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 63876-46-0 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2',4'-Dihydroxy-3'-methylpropiophenone | [1] |

| Melting Point | 124-130 °C | |

| Boiling Point (Predicted) | 273.02 °C | |

| pKa (Predicted) | 8.35 ± 0.45 |

Synthesis Pathway: A Proposed Fries Rearrangement Approach

Rationale for the Proposed Pathway

The Fries rearrangement is an ideal choice for this synthesis due to its regioselectivity, which can be controlled by reaction conditions such as temperature and solvent.[2] The starting material, 2-methylresorcinol, is commercially available, and the reagents for both steps are standard in organic synthesis laboratories. The ortho- and para-directing effects of the hydroxyl groups on the resorcinol ring, combined with the steric hindrance from the methyl group, are expected to favor the formation of the desired product.

Proposed Experimental Protocol

Step 1: Esterification of 2-Methylresorcinol to 2-Methyl-1,3-phenylene dipropionate

-

To a stirred solution of 2-methylresorcinol (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add propionyl chloride (2.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-methyl-1,3-phenylene dipropionate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Fries Rearrangement to this compound

-

To a suspension of anhydrous aluminum chloride (AlCl₃, 3.0 eq) in a high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichloroethane), add the 2-methyl-1,3-phenylene dipropionate (1.0 eq) portion-wise at 0 °C.

-

Slowly heat the reaction mixture to 130-140 °C and maintain this temperature for 3-4 hours. The high temperature generally favors the formation of the ortho-acylated product.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice containing concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectral Data for Structural Elucidation

The structural identity and purity of this compound can be confirmed using a combination of spectroscopic techniques. The following data is available in the PubChem database.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are consistent with the proposed structure, showing signals for the carbonyl carbon, aromatic carbons (both substituted and unsubstituted), the methyl group, and the carbons of the propyl chain.

Mass Spectrometry (GC-MS)

The mass spectrum from Gas Chromatography-Mass Spectrometry (GC-MS) analysis would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.20 g/mol ). The fragmentation pattern would be characteristic of a propiophenone derivative, with key fragments arising from the cleavage of the acyl group and rearrangements of the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl groups.

-

A strong absorption band around 1640-1680 cm⁻¹ due to the C=O stretching of the ketone.

-

Bands in the region of 1450-1600 cm⁻¹ corresponding to C=C stretching in the aromatic ring.

-

C-H stretching and bending vibrations for the methyl and propyl groups.

Prospective Biological Activity and Applications in Drug Discovery

While there is a lack of direct experimental data on the biological activities of this compound, the structural class of acetophenones is known to exhibit a wide range of pharmacological properties. This section provides a prospective analysis based on the activities of structurally related compounds.

Potential as an Intermediate in Pharmaceutical Synthesis

Substituted dihydroxyacetophenones are valuable intermediates in the synthesis of various biologically active molecules, including flavonoids, chalcones, and other heterocyclic compounds. These classes of compounds have been investigated for a multitude of therapeutic applications.

Hypothetical Biological Activities

Based on the biological activities of other acetophenone derivatives, this compound could be investigated for the following activities:

-

Antioxidant Activity: The presence of two phenolic hydroxyl groups suggests potential antioxidant properties through free radical scavenging.

-

Enzyme Inhibition: Hydroxylated aromatic ketones are known to inhibit various enzymes. For instance, derivatives of 2,4-dihydroxyacetophenone have been explored as inhibitors of phosphodiesterases (PDEs).

-

Antimicrobial and Antifungal Activity: The acetophenone scaffold is present in many natural and synthetic antimicrobial agents.

Conclusion and Future Directions

This compound is a chemical entity with a well-defined structure and physicochemical properties. While its synthesis is plausibly achieved through a Fries rearrangement, a detailed experimental protocol and comprehensive biological evaluation are yet to be reported in the public domain. The structural motifs present in this molecule suggest that it could serve as a valuable building block for the synthesis of more complex, biologically active compounds. Future research should focus on optimizing its synthesis, fully characterizing its spectral properties, and screening it for a range of biological activities to unlock its full potential in medicinal chemistry and drug discovery.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 2,4-dihydroxy-3-propylacetophenone. [Link]

-

Wikipedia. Fries rearrangement. [Link]

-

PubChem. Benzothiazole compounds and uses thereof - Patent US-11866426-B2. [Link]

-

EMBL-EBI. ChEMBL. [Link]

-

PubChem. PubChem BioAssay. [Link]

-

PubChem. BioAssay Tag Names. [Link]

-

NCBI. Citing Medicine, 2nd edition. [Link]

-

Organic Chemistry Portal. Fries Rearrangement. [Link]

- Google Patents. Stable crystal form of tipiracil hydrochloride and crystallization method for the same - US10457666B2.

-

PubChem. [Link]

-

PubMed. The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. [Link]

-

NCBI. ChEMBL: a large-scale bioactivity database for drug discovery. [Link]

-

Taylor & Francis Online. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors. [Link]

-

PubChem. This compound. [Link]

-

PrepChem. Synthesis of 2-methylresorcinol. [Link]

-

CAS. Patent kind codes for CAS basic and patent family members. [Link]

-

PrepChem. Synthesis of 2'-hydroxy-4'-methoxy-3'-(3-methyl-2-butenyl)acetophenone. [Link]

- Google Patents. Method for simultaneously preparing 2-methyl resorcinol and 4-methyl resorcinol - CN113831223B.

-

ResearchGate. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. [Link]

-

ResearchGate. Synthesis of 2', 4'-dihydroxy-6'-methoxy-3, 4-methylenedioxydihydrochalcone and 2', 4', 6'-trihydroxy-4-methoxydihydrochalcone. [Link]

-

Royal Society of Chemistry. Preparation of tripyrrane analogues from resorcinol and 2-methylresorcinol for applications in the synthesis of new benziporphyrin systems. [Link]

Sources

- 1. This compound | C10H12O3 | CID 592157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzothiazole compounds and uses thereof - Patent US-11866426-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BioAssay Tag Names - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ChEMBL Identifiers [chembl.github.io]

- 5. Compound: CHEMBL53876 - ChEMBL [ebi.ac.uk]

Unraveling the Molecular Blueprint: A Technical Guide to the Spectral Data of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one

Introduction

1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one, also known as 2',4'-Dihydroxy-3'-methylpropiophenone, is a phenolic ketone with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its spectral characteristics is fundamental for its identification, quality control, and the elucidation of its role in various chemical and biological processes. This technical guide provides an in-depth analysis of the predicted and known spectral data for this compound, offering a valuable resource for researchers, scientists, and professionals in drug development.

It is important to note that while this guide is comprehensive, publicly available, experimentally derived spectra for this specific molecule are limited. Therefore, the nuclear magnetic resonance (NMR) and infrared (IR) data presented herein are predicted based on established principles of spectroscopy and analysis of structurally analogous compounds. The mass spectrometry data is based on experimentally observed fragments. This approach ensures a scientifically rigorous and practically useful guide for the characterization of this compound.

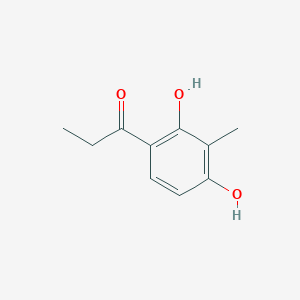

Molecular Structure

The structural formula of this compound is presented below. The numbering of the carbon and hydrogen atoms is provided to facilitate the interpretation of the NMR data.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound in a typical deuterated solvent like CDCl₃ are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6' | 7.60 | d | 8.8 | 1H |

| H-5' | 6.45 | d | 8.8 | 1H |

| 4'-OH | 5.5 - 6.5 | br s | - | 1H |

| 2'-OH | 12.5 | s | - | 1H |

| -CH₂- (Propanoyl) | 2.95 | q | 7.2 | 2H |

| -CH₃ (Propanoyl) | 1.20 | t | 7.2 | 3H |

| 3'-CH₃ | 2.10 | s | - | 3H |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Protons (H-6' and H-5'): The two protons on the aromatic ring are expected to appear as doublets due to coupling with each other. H-6' is deshielded by the adjacent carbonyl group and appears at a higher chemical shift (around 7.60 ppm) compared to H-5' (around 6.45 ppm). The ortho coupling constant is typically around 8-9 Hz.

-

Hydroxyl Protons (4'-OH and 2'-OH): The 4'-OH proton is expected to be a broad singlet in the range of 5.5-6.5 ppm. The 2'-OH proton is predicted to be significantly deshielded due to intramolecular hydrogen bonding with the carbonyl oxygen, appearing as a sharp singlet at a much higher chemical shift (around 12.5 ppm).

-

Propanoyl Protons: The methylene (-CH₂-) protons of the propanoyl group are adjacent to the carbonyl group and are expected to appear as a quartet around 2.95 ppm due to coupling with the three methyl protons. The terminal methyl (-CH₃) protons will appear as a triplet around 1.20 ppm due to coupling with the two methylene protons.

-

Methyl Proton (3'-CH₃): The methyl group attached to the aromatic ring is expected to appear as a singlet around 2.10 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The predicted chemical shifts (δ) in ppm for this compound are presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 205.0 |

| C-4' | 162.5 |

| C-2' | 160.0 |

| C-6' | 132.0 |

| C-1' | 114.0 |

| C-5' | 108.0 |

| C-3' | 107.0 |

| -CH₂- (Propanoyl) | 36.5 |

| 3'-CH₃ | 15.0 |

| -CH₃ (Propanoyl) | 8.5 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and is expected to have a chemical shift of around 205.0 ppm.

-

Aromatic Carbons: The oxygen-substituted aromatic carbons (C-2' and C-4') are significantly deshielded and are predicted to appear at approximately 160.0 ppm and 162.5 ppm, respectively. The protonated aromatic carbons (C-5' and C-6') and the methyl-substituted carbon (C-3') will have chemical shifts in the aromatic region, with C-6' being the most deshielded among them due to its proximity to the carbonyl group. The quaternary carbon C-1' will also be in this region but with a lower intensity.

-

Aliphatic Carbons: The methylene carbon of the propanoyl group is expected at around 36.5 ppm. The methyl carbon on the aromatic ring is predicted to be around 15.0 ppm, while the terminal methyl carbon of the propanoyl group will be the most shielded, with a chemical shift of approximately 8.5 ppm.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The predicted key IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500-3200 (broad) | O-H (Phenolic) | Stretching |

| 3050-3000 | C-H (Aromatic) | Stretching |

| 2980-2850 | C-H (Aliphatic) | Stretching |

| 1640-1620 | C=O (Ketone, conjugated & H-bonded) | Stretching |

| 1600-1450 | C=C (Aromatic) | Stretching |

| 1380-1360 | C-H (Methyl) | Bending |

| 1280-1180 | C-O (Phenolic) | Stretching |

Interpretation of the Predicted IR Spectrum:

-

O-H Stretching: A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) groups of the phenol, broadened due to hydrogen bonding.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3050-3000 cm⁻¹ region, while aliphatic C-H stretching from the methyl and methylene groups will appear between 2980 and 2850 cm⁻¹.

-

C=O Stretching: A strong absorption band is predicted in the 1640-1620 cm⁻¹ region. The frequency is lower than that of a typical saturated ketone (around 1715 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the 2'-OH group.

-

C=C Stretching: Aromatic C=C bond stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: The C-O stretching of the phenolic groups will result in a strong band in the 1280-1180 cm⁻¹ range.

Mass Spectrometry Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺• would be observed at m/z 180. The key fragment ions reported in the PubChem database are at m/z 152 and 151.[1]

Predicted Mass Spectral Data:

| m/z | Ion |

| 180 | [M]⁺• |

| 152 | [M - CO]⁺• |

| 151 | [M - C₂H₅]⁺ |

Proposed Fragmentation Pathway:

The fragmentation of the molecular ion (m/z 180) can proceed through several pathways. The most plausible routes to the observed fragments are illustrated below.

Caption: Proposed mass spectrometry fragmentation pathway.

-

Formation of the m/z 151 ion: This fragment is likely formed by the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, resulting in the loss of an ethyl radical (•C₂H₅). This would leave a stable acylium ion.

-

Formation of the m/z 152 ion: The fragment at m/z 152 can be attributed to the loss of a neutral carbon monoxide (CO) molecule from the molecular ion. This type of fragmentation is common for ketones.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the residual solvent peak as an internal standard.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually presented as a plot of transmittance or absorbance versus wavenumber.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution in split or splitless mode.

-

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

-

-

MS Conditions:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-500.

-

Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram and analyze its mass spectrum.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted and known spectral data for this compound. The detailed interpretation of the predicted ¹H NMR, ¹³C NMR, and IR spectra, along with the analysis of the mass spectrometry fragmentation pattern, serves as a valuable resource for the structural elucidation and characterization of this compound. The provided experimental protocols offer practical guidance for researchers working with this and similar molecules. The synthesis of predicted and experimental data in this guide is intended to facilitate further research and development in the fields of organic and medicinal chemistry.

References

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 592157, this compound. Retrieved January 2, 2026, from [Link].

Sources

The Multifaceted Biological Activities of Dihydroxy-Methylphenyl Ketone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: A Promising Scaffold in Medicinal Chemistry

Dihydroxy-methylphenyl ketone derivatives, a class of phenolic compounds, have emerged as a focal point of intensive research within the scientific community. These molecules, characterized by a core phenyl ring substituted with at least two hydroxyl groups and a methyl ketone moiety, possess a remarkable breadth of biological activities. Their structural simplicity belies a complex and potent pharmacology, encompassing antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2] This technical guide provides a comprehensive exploration of the core biological activities of these derivatives, underpinned by mechanistic insights, quantitative data, and robust experimental protocols to empower researchers and drug development professionals in their quest for novel therapeutics. The strategic placement and number of hydroxyl groups on the phenyl ring are critical determinants of their biological efficacy, a key aspect of the structure-activity relationships that will be elucidated throughout this guide.[1]

Part 1: Potent Antioxidant Activity and the Nrf2 Signaling Axis

A primary and well-documented attribute of dihydroxy-methylphenyl ketone derivatives is their profound antioxidant capacity.[1] This activity is largely attributed to their ability to readily donate hydrogen atoms from their phenolic hydroxyl groups, thereby neutralizing highly reactive free radicals and mitigating oxidative stress, a key pathological driver in numerous diseases.

Quantitative Assessment of Antioxidant Potential

The antioxidant efficacy of these derivatives is commonly quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating superior antioxidant activity.

| Compound/Derivative | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Reference |

| (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone | Data not available | Data not available | [3] |

| Brominated derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone | Showed effective antioxidant power | Showed effective antioxidant power | [3] |

| BHA (Butylated hydroxyanisole) | 18.5 | 8.2 | [3] |

| BHT (Butylated hydroxytoluene) | 22.1 | 9.5 | [3] |

| α-Tocopherol | 15.3 | 7.1 | [3] |

Mechanism of Action: Activation of the Nrf2-ARE Pathway

Beyond direct radical scavenging, a more sophisticated mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[4][[“]][6][7] This pathway is a master regulator of cellular redox homeostasis.[8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. However, in the presence of oxidative stress or electrophilic compounds like certain dihydroxy-methylphenyl ketone derivatives, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter regions of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs), thereby bolstering the cell's intrinsic antioxidant defenses.[6][8]

Caption: MTT Assay Experimental Workflow.

Part 4: Neuroprotective Potential in Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Emerging evidence suggests that compounds with antioxidant and anti-inflammatory properties, like dihydroxy-methylphenyl ketone derivatives, may offer neuroprotection. [9][10][11]

Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are thought to be mediated through several mechanisms:

-

Reduction of Oxidative Stress: The brain is particularly vulnerable to oxidative damage. By scavenging free radicals and activating the Nrf2 pathway, these derivatives can protect neurons from oxidative injury. [4]* Anti-inflammatory Action: Neuroinflammation is a critical component of neurodegenerative diseases. By inhibiting pro-inflammatory mediators, these compounds can dampen the inflammatory cascade in the brain. [9]* Modulation of Neurotransmitter Systems: Some ketone derivatives have been shown to interact with neurotransmitter transporters, suggesting a potential role in modulating synaptic function. [12]* Enhanced Mitochondrial Function: Ketone bodies, which are structurally related to some of these derivatives, can improve mitochondrial efficiency and energy metabolism in neurons. [13]

Conclusion and Future Directions

Dihydroxy-methylphenyl ketone derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties make them attractive candidates for further drug development. The structure-activity relationship studies are crucial in optimizing their efficacy and selectivity for specific therapeutic targets. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers dedicated to harnessing the therapeutic potential of these remarkable molecules. Future research should focus on in vivo studies to validate the in vitro findings, explore their pharmacokinetic and pharmacodynamic profiles, and further elucidate the intricate molecular mechanisms underlying their diverse biological effects.

References

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. (2009). Journal of Biological Chemistry.

- MTT assay protocol. (n.d.). Abcam.

- Cell Viability Assays. (2013). Assay Guidance Manual.

- MTT (Assay protocol). (2023). Protocols.io.

- Protocol for Cell Viability Assays. (2022). BroadPharm.

- The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress*. (2009). Consensus.

- Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. (n.d.). Frontiers.

- Nrf2 signaling pathway: Significance and symbolism. (2025). [Source not available].

- An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. (n.d.). MDPI.

- The Diverse Biological Activities of Dihydroxyphenyl Ketone Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.

- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences.

- Molecular modeling, structure--activity relationships and functional antagonism studies of 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketones as a novel class of dopamine transporter inhibitors. (2001). PubMed.

- Synthesis and Antioxidant Properties of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and Its Derivatives. (2012). ResearchGate.

- Anti-inflammatory effect of certain dihydroxy flavones and the mechanisms involved. (n.d.). PubMed.

- A Comparative Analysis of the Biological Activity of Acetophenones, with a Focus on 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. (n.d.). Benchchem.

- Mechanism of Dihydromyricetin on Inflammatory Diseases. (2022). Frontiers in Pharmacology.

- Anti-Inflammatory Effect of Certain Dihydroxy Flavones and the Mechanisms Involved. (n.d.). [Source not available].

- (PDF) Anti-Inflammatory Effect of Certain Dihydroxy Flavones and the Mechanisms Involved. (2012). ResearchGate.

- Neuroprotective and disease-modifying effects of the ketogenic diet. (n.d.). [Source not available].

- Design, Synthesis, and Anticancer Properties of 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone and Analogues. (n.d.). PubMed.

- Design, Synthesis, and Anticancer Properties of 4,4'-Dihydroxybenzophenone-2,4-dinitrophenylhydrazone and Analogues. (2003). ResearchGate.

- Neuroprotective Effects of the Ketogenic Diet (Part 2: Mechanisms and Evidence). (n.d.). [Source not available].

- Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms. (n.d.). Frontiers.

- Neuroprotection by the Ketogenic Diet: Evidence and Controversies. (2021). Cells.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 7. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]

- 8. mdpi.com [mdpi.com]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Frontiers | Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms [frontiersin.org]

- 11. Neuroprotection by the Ketogenic Diet: Evidence and Controversies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular modeling, structure--activity relationships and functional antagonism studies of 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketones as a novel class of dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. metagenicsinstitute.com [metagenicsinstitute.com]

Solubility Profile of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers

Abstract: The solubility of an active compound or intermediate is a critical physicochemical parameter that governs its behavior in various applications, from reaction chemistry to pharmaceutical formulation.[1] This guide provides a comprehensive analysis of the solubility characteristics of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one. We will dissect the molecular structure to predict its solubility in a range of common organic solvents, grounded in the fundamental principle of "like dissolves like."[2] Furthermore, this document furnishes a detailed, field-proven experimental protocol for the accurate determination of equilibrium solubility using the gold-standard shake-flask method, complete with analytical quantification techniques.[3][4]

Physicochemical and Structural Analysis

A thorough understanding of a molecule's physical and chemical properties is the foundation for predicting its solubility. This compound (CAS: 63876-46-0) is a substituted propiophenone with a molecular structure that dictates its interactions with various solvents.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [5][6] |

| Molar Mass | 180.20 g/mol | [5][6] |

| Melting Point | 124-130 °C | [5] |

| Calculated XLogP3 | 2.3 | [6] |

| Hydrogen Bond Donors | 2 (from two -OH groups) | [6] |

| Hydrogen Bond Acceptors | 3 (from two -OH and one C=O group) | [6] |

Structural Insights: The molecule's structure is characterized by three key features influencing its polarity and solubility:

-

Two Phenolic Hydroxyl (-OH) Groups: These groups are highly polar and can act as both hydrogen bond donors and acceptors.[7][8] This is the primary driver of its solubility in polar, protic solvents.

-

A Ketone (C=O) Group: The carbonyl group is polar and can act as a hydrogen bond acceptor, further contributing to interactions with polar solvents.

-

A Phenyl Ring and Alkyl Groups (-CH₃, -C₂H₅): These components are non-polar (hydrophobic). While the polar functional groups dominate, the hydrocarbon portions of the molecule will influence its solubility in less polar or non-polar solvents.

The calculated XLogP3 of 2.3 suggests a moderate degree of lipophilicity.[6] Overall, the presence of multiple strong hydrogen bonding sites defines this compound as a moderately polar molecule .

The Guiding Principle: "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[9][10] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The adage "like dissolves like" elegantly summarizes this thermodynamic reality:

-

Polar Solutes dissolve best in Polar Solvents .[2][11] The strong dipole-dipole interactions and hydrogen bonds in polar solvents can effectively solvate polar solute molecules, overcoming the solute's crystal lattice energy.

-

Non-polar Solutes dissolve best in Non-polar Solvents . These interactions are dominated by weaker van der Waals forces (London dispersion forces).

The diagram below illustrates the principle of solvation for a polar molecule like our target compound in a polar protic solvent.

Caption: Solvation via Hydrogen Bonding.

Predictive Solubility Profile

Based on the structural analysis and theoretical principles, we can predict the solubility of this compound in various classes of organic solvents. This table serves as a practical guide for solvent selection in experimental design.

Table 2: Predicted Solubility in Common Organic Solvents

| Solvent | Class | Polarity | Prediction | Rationale |

| Methanol | Polar Protic | High | High | Excellent hydrogen bond donor/acceptor capabilities match the analyte's phenolic -OH and ketone groups.[8] |

| Ethanol | Polar Protic | High | High | Similar to methanol, provides strong hydrogen bonding interactions.[8] |

| Isopropanol | Polar Protic | Medium | Moderate | The bulkier alkyl group slightly reduces polarity compared to ethanol, potentially lowering solubility slightly. |

| Acetone | Polar Aprotic | High | High | Strong dipole-dipole interactions and its ability to accept hydrogen bonds from the analyte's -OH groups facilitate dissolution. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High | A very strong hydrogen bond acceptor, highly effective at dissolving compounds with -OH groups. Often used for initial stock solutions in biological assays.[1][12] |

| Acetonitrile | Polar Aprotic | High | Moderate | Polar, but a weaker hydrogen bond acceptor than acetone or DMSO. Solubility is expected to be good but not as high. |

| Ethyl Acetate | Polar Aprotic | Medium | Low to Moderate | Possesses a polar ester group but also a significant non-polar component. May not be polar enough to effectively overcome the analyte's crystal lattice energy. |

| Dichloromethane (DCM) | Polar Aprotic | Medium | Low | Moderately polar but lacks hydrogen bonding capability. Unlikely to be a good solvent. |

| Toluene | Non-polar | Low | Insoluble | Dominated by van der Waals forces, which are insufficient to dissolve the highly polar, hydrogen-bonded analyte.[2] |

| Hexane | Non-polar | Low | Insoluble | A classic non-polar solvent. The "like dissolves like" principle predicts very poor solubility.[2][13] |

Gold-Standard Protocol: Equilibrium Solubility by the Shake-Flask Method

For definitive, quantitative data, an experimental determination is required. The shake-flask method is the most reliable technique for measuring equilibrium solubility.[3][4]

Causality of Method Selection

The shake-flask method is chosen because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[4][12] This contrasts with kinetic solubility methods, which are faster but may overestimate solubility as they can measure supersaturated or metastable states.[1][12] For applications in drug development and process chemistry, equilibrium solubility is the more relevant and accurate parameter.

Experimental Workflow

Caption: Shake-Flask Method Workflow.

Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL)

-

Volumetric flasks and pipettes

-

Orbital shaker with a temperature-controlled water bath

-

Centrifuge or syringe filters (0.45 µm, solvent-compatible)

-

Autosampler vials for analysis

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation: Add an excess amount of the solid compound to at least three separate vials for each solvent being tested. "Excess" means enough solid will remain undissolved at equilibrium (e.g., 5-10 mg in 2 mL of solvent).[3]

-

Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 2.0 mL) into each vial.

-

Equilibration: Securely cap the vials. Place them in an orbital shaker bath set to a constant temperature (typically 25 °C or 37 °C for pharmaceutical applications). Agitate the vials for a sufficient duration to ensure equilibrium is reached (24 hours is a good starting point, but 48-72 hours may be necessary for poorly soluble compounds).[3][4]

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the same temperature to allow the excess solid to settle. To obtain a clear, saturated solution, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filtration: Withdraw the supernatant using a syringe and pass it through a solvent-compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial. This is often preferred to remove fine particulates.[14]

-

-

Dilution: Carefully take a precise aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent to bring its concentration into the linear range of the analytical method. A 1:10 or 1:100 dilution is common.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (see Section 5) to determine the concentration of the dissolved compound.

Analytical Quantification

The concentration of the analyte in the saturated solution must be determined accurately.

Table 3: Comparison of Analytical Quantification Methods

| Method | Principle | Advantages | Disadvantages |

| UV-Vis Spectroscopy | Measures the absorbance of UV-Vis light at a specific wavelength (λmax) characteristic of the compound.[15] | Fast, simple, and cost-effective.[3] Good for high-throughput screening.[14] | Less specific; impurities that absorb at the same wavelength can interfere.[16] Lower sensitivity for weakly absorbing compounds. |

| High-Performance Liquid Chromatography (HPLC) | Physically separates the compound from impurities before detection (usually by UV or MS). | Highly specific and sensitive. Can detect and separate degradation products or impurities, ensuring only the target compound is quantified.[16][17] | Slower and more resource-intensive than UV-Vis spectroscopy.[17] |

Causality of Choice: For research and development, HPLC is the preferred method due to its superior specificity and accuracy.[16] It provides a self-validating system by confirming the identity and purity of the quantified substance in the saturated solution. UV-Vis is acceptable for rapid, preliminary assessments where the purity of the starting material is high.

Safety and Handling

-

This compound: May cause eye, skin, and respiratory system irritation.[5]

-

Organic Solvents: Handle all organic solvents in a well-ventilated fume hood. Consult the specific Safety Data Sheet (SDS) for each solvent for detailed handling and disposal instructions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and suitable chemical-resistant gloves.

References

-

1-(2,4-dihydroxy-3-methylphenyl)-1-Propanone - ChemBK. [Link]

-

Solubility and Polarity - A-Level Chemistry. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [Link]

-

Solubility Determination Procedure - Scribd. [Link]

-

How to determine the solubility of a substance in an organic solvent? - ResearchGate. [Link]

-

Solubility Of Polar Compounds: Unraveling The Secrets - Abraham Entertainment. [Link]

-

This compound - PubChem. [Link]

-

Physical Properties of Phenol - Chemistry LibreTexts. [Link]

-

How Does Solvent Polarity Impact Compound Solubility? - YouTube. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds - UCSC. [Link]

-

How To Determine Solubility Of Organic Compounds? - YouTube. [Link]

-

1236 SOLUBILITY MEASUREMENTS - ResearchGate. [Link]

-

Solubility and intermolecular forces (video) - Khan Academy. [Link]

-

Solubility and Factors Affecting Solubility - Chemistry LibreTexts. [Link]

-

Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions - Scirp.org. [Link]

-

Unit 1 Phenols Structure, Preparation, Properties and Reactions - Part 02 - YouTube. [Link]

-

Properties of Alcohols and Phenols - Chemistry LibreTexts. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD - Regulations.gov. [Link]

-

Procedure For Determining Solubility of Organic Compounds - Scribd. [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility - ACS Publications. [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates - Analytical Chemistry. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds - Pion Inc. [Link]

-

The Role of Hydrogen Bond Donor on the Extraction of Phenolic Compounds - PMC - NIH. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS - UoAnbar. [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? - ResearchGate. [Link]

-

Phenols- video 2 Physical properties ( Hydrogen Bonding, solubility and boiling point) - YouTube. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. This compound | C10H12O3 | CID 592157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. enamine.net [enamine.net]

- 13. chem.ws [chem.ws]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. scirp.org [scirp.org]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. pubs.acs.org [pubs.acs.org]

"1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one" IUPAC name and structure

An In-depth Technical Guide to 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one

Introduction

This compound, also known by its common synonym 2',4'-Dihydroxy-3'-methylpropiophenone, is an aromatic ketone that belongs to the class of hydroxyaryl ketones.[1][2] These compounds are characterized by a ketone group and at least one hydroxyl group attached to an aromatic ring. Due to their structural features, hydroxyaryl ketones serve as crucial intermediates and building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[3] This guide provides a comprehensive overview of the compound's identity, physicochemical properties, modern synthetic methodologies, and potential applications for professionals in research and drug development.

The structural identity of this compound is confirmed by its International Union of Pure and Applied Chemistry (IUPAC) name, this compound, and its Chemical Abstracts Service (CAS) number, 63876-46-0.[1][4]

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for its application in synthesis and material science. The key physicochemical descriptors for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 63876-46-0 | PubChem[1], ChemBK[2] |

| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1], ChemBK[2] |

| Molecular Weight | 180.20 g/mol | PubChem[1], ChemBK[2] |

| Melting Point | 124-130 °C | ChemBK[2] |

| Boiling Point | 273.02 °C (estimated) | ChemBK[2] |

| pKa | 8.35 ± 0.45 (predicted) | ChemBK[2] |

| Canonical SMILES | CCC(=O)C1=C(C(=C(C=C1)O)C)O | PubChem[1] |

Spectroscopic Characterization

For unambiguous structural confirmation, a combination of spectroscopic techniques is employed. While raw spectra are proprietary to spectral databases, a senior scientist would anticipate the following key features for structural elucidation[5]:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum would reveal distinct signals corresponding to the aromatic protons on the substituted benzene ring, a singlet for the methyl group attached to the ring, a quartet and a triplet for the ethyl group of the propanone moiety, and broad singlets for the two hydroxyl protons, which are typically exchangeable with D₂O.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show signals for the carbonyl carbon (~190-200 ppm), aromatic carbons (including four substituted and two unsubstituted carbons), the methyl carbon, and the two carbons of the ethyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretch (typically ~1650-1700 cm⁻¹) and a broad band corresponding to the hydroxyl (O-H) stretching vibrations (~3200-3600 cm⁻¹).

-

MS (Mass Spectrometry): Mass spectral analysis would confirm the molecular weight with a molecular ion peak (M+) corresponding to the compound's exact mass (180.0786 Da).[1]

Synthesis and Mechanism: The Fries Rearrangement

Hydroxyaryl ketones such as this compound are most classically and efficiently synthesized via the Fries rearrangement.[6][7] This reaction involves the intramolecular acyl migration of a phenolic ester to the aromatic ring, catalyzed by a Lewis or Brønsted acid, yielding a mixture of ortho- and para-hydroxyaryl ketones.[7][8]

Mechanistic Causality

The choice of catalyst and reaction conditions is paramount as it dictates the regioselectivity and yield.[8]

-

Catalyst Complexation: The reaction is initiated by the coordination of a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid to the carbonyl oxygen of the ester. This enhances the electrophilicity of the acyl group.

-

Acylium Ion Formation: The activated complex can then dissociate to form a resonance-stabilized acylium ion and a phenoxide-catalyst complex.

-

Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring at the ortho and para positions. This is the rate-determining step.

-

Rearomatization and Hydrolysis: A proton is lost from the intermediate to restore aromaticity. Subsequent aqueous workup hydrolyzes the intermediate complex to yield the final hydroxyaryl ketone product.

The ratio of ortho to para isomers is temperature-dependent; lower temperatures generally favor the formation of the para product, while higher temperatures favor the ortho product.[8]

A Modern, Environmentally Benign Protocol

Traditional Fries rearrangements often require stoichiometric amounts of corrosive and water-sensitive Lewis acids like AlCl₃, which generate significant acidic waste.[6][9] A more modern and environmentally conscious approach utilizes methanesulfonic acid (MSA) as both a catalyst and solvent, often with methanesulfonic anhydride as an additive to remove residual water, which improves reaction efficiency.[6][9] MSA is biodegradable, thermally stable, and less corrosive, making it a superior choice for industrial applications.[6][9]

Experimental Protocol: Synthesis via MSA-Mediated Fries Rearrangement

This protocol describes the synthesis of this compound from the corresponding phenolic ester, 2-methyl-1,3-phenylene dipropionate.

Step 1: Esterification of 2-Methylresorcinol

-

To a solution of 2-methylresorcinol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add a base such as triethylamine (2.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add propionyl chloride (2.2 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-methyl-1,3-phenylene dipropionate. Purify by column chromatography if necessary.

Step 2: Fries Rearrangement

-

Under a nitrogen atmosphere, add methanesulfonic anhydride (0.2 eq) to methanesulfonic acid (8.0 eq) and stir for 10 minutes.

-

Add the 2-methyl-1,3-phenylene dipropionate (1.0 eq) to the MSA mixture.

-

Heat the reaction mixture to 65 °C and stir for 8-12 hours. Monitor the reaction progress by HPLC or TLC.

-

Upon completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Potential Applications in Drug Development

While specific biological activity data for this compound is not extensively published, its core structure is present in numerous molecules of therapeutic interest. Its value lies in its role as a versatile chemical scaffold for the development of novel drug candidates.

-

Phosphodiesterase (PDE) Inhibitors: Derivatives of the closely related 2,4-dihydroxyacetophenone have been synthesized and shown to be potent inhibitors of phosphodiesterase-1 (PDE-1) and -3 (PDE-3).[10] PDE enzymes are critical regulators of intracellular signaling pathways, and their inhibition has therapeutic implications for cardiovascular diseases, inflammation, and neurological disorders.

-

Cytotoxic and Anticancer Agents: The broader class of β-aryl ketones and related chalcones (1,3-diaryl-2-propen-1-ones) have been extensively studied for their cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7). The dihydroxyphenyl moiety is a common feature in natural products with antioxidant and anticancer properties.

-

Building Block for Heterocyclic Chemistry: The hydroxyl and ketone functionalities provide reactive handles for constructing more complex heterocyclic systems, which form the backbone of a vast number of approved drugs.

The compound is therefore a high-value starting point for generating libraries of novel compounds for screening against various biological targets.

Logical Pathway to Therapeutic Discovery

Caption: Rationale for exploring the therapeutic potential of the title compound.

Conclusion

This compound is a well-defined chemical entity whose synthesis is readily achieved through established organometallic reactions, particularly the Fries rearrangement. Modern protocols utilizing catalysts like methanesulfonic acid offer efficient and more sustainable routes to this and related hydroxyaryl ketones. While direct biological applications are still under exploration, its structural similarity to known bioactive compounds, such as PDE inhibitors and cytotoxic agents, makes it a highly valuable scaffold for medicinal chemists and drug development professionals. Its versatile chemical nature positions it as a key starting material for the synthesis of next-generation therapeutic agents.

References

- Jeon, I., & Mangion, I. K. (2012). An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride. Synlett, 23(13), 1927-1930.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Hashimoto, et al. (n.d.). One-pot Fries rearrangement to synthesize hydroxyaryl ketone from phenol and carboxylic acid. J-Stage.

- Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement.

- Jeon, I., & Mangion, I. K. (2012). An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride. Merck and Co., Inc.

- Alfa Chemistry. (n.d.). Fries Rearrangement.

-

ChemBK. (n.d.). 1-(2,4-dihydroxy-3-methylphenyl)-1-Propanone. Retrieved from [Link]

-

SpectraBase. (n.d.). 2',4'-Dihydroxy-3'-methylpropiophenone. John Wiley & Sons, Inc. Retrieved from [Link]

- Khan, I., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors. Future Medicinal Chemistry.

-

Asiri, A. M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC - NIH. [Link]

Sources

- 1. This compound | C10H12O3 | CID 592157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. 2',4'-DIHYDROXY-3'-METHYLPROPIOPHENONE | 63876-46-0 [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. ajchem-a.com [ajchem-a.com]

- 9. An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride [organic-chemistry.org]

- 10. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Substituted Propiophenones: A Technical Guide for Drug Development Professionals

Introduction: The Propiophenone Scaffold - A Privileged Structure in Medicinal Chemistry

The propiophenone core, a simple three-carbon chain connecting a phenyl ring to a ketone, represents a remarkably versatile scaffold in medicinal chemistry. Its synthetic tractability and the ease with which its aromatic rings and side chain can be functionalized have led to the discovery of a vast array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic applications of substituted propiophenones, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential as anticancer, neuroprotective, anti-inflammatory, and antimicrobial agents. We will delve into the structure-activity relationships, mechanisms of action, and key experimental protocols that underpin the development of these promising compounds.

I. Anticancer Applications: Targeting the Hallmarks of Malignancy

Substituted propiophenones, particularly the chalcone subclass, have emerged as a significant area of interest in oncology research. Their ability to modulate multiple signaling pathways involved in tumorigenesis makes them attractive candidates for the development of novel anticancer therapeutics.